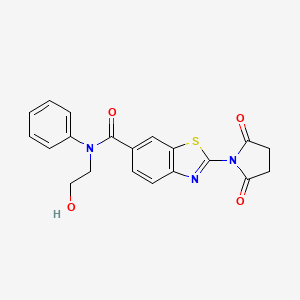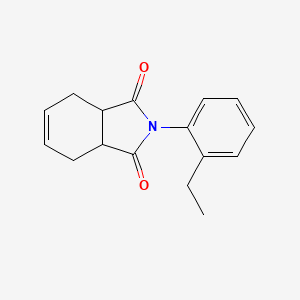![molecular formula C14H19N3O2 B4009910 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)
2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione has been explored through various methods, including stereoselective syntheses and novel synthetic pathways. For instance, Katritzky et al. (2001) have demonstrated stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, showcasing the effectiveness of intermolecular condensation techniques (Katritzky, Xu, He, & Steel, 2001). Additionally, Tan et al. (2016) have developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, indicating a versatile approach to obtain related compounds (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Molecular Structure Analysis
The molecular structure of 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives has been characterized using various spectroscopic and crystallographic techniques. The study by Wang, Jian, and Liu (2008) on N-(Imidazol-1-ylmethyl)phthalimide provides insights into the structural aspects of similar compounds through crystallographic analysis, highlighting weak intermolecular interactions that stabilize the crystal structure (Wang, Jian, & Liu, 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been explored to understand their reactivity and functional group transformations. For example, the work by Klásek, Lyčka, and Holčapek (2007) discusses the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones, showcasing unexpected pathways to new indole and imidazolinone derivatives, which illuminates the chemical behavior of similar isoindole dione compounds (Klásek, Lyčka, & Holčapek, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of compounds structurally related to 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione, provide crucial insights into their chemical behavior and potential applications. Binev et al. (1999) have examined the spectral and structural changes of 1-H-isoindole-1,3(2H)-dione derivatives, offering detailed analysis on how structural modifications affect their physical characteristics (Binev, Stamboliyska, Binev, Velcheva, & Tsenov, 1999).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity, stability, and functional group behavior, is essential for understanding the applications and handling of 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The research by Wu et al. (2014) on the synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(Benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones highlights the biological activity of these compounds, which indirectly relates to their chemical properties and potential applications in fields beyond their scope of study (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).
Propiedades
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-11-4-1-2-5-12(11)14(19)17(13)8-3-7-16-9-6-15-10-16/h6,9-12H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQLGLDWTSRBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)

![(3-endo)-8-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4009838.png)

![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4009853.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B4009871.png)

acetic acid](/img/structure/B4009886.png)
![3,4-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B4009890.png)
![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4009899.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4009923.png)